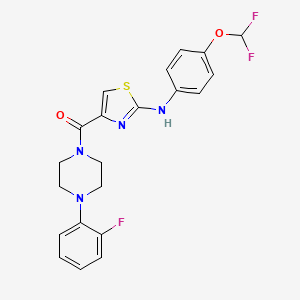

(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O2S/c22-16-3-1-2-4-18(16)27-9-11-28(12-10-27)19(29)17-13-31-21(26-17)25-14-5-7-15(8-6-14)30-20(23)24/h1-8,13,20H,9-12H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAOWJWTHSSLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone, identified by its CAS number 1203348-00-8, is a synthetic organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C21H19F3N4O2S, with a molecular weight of approximately 448.5 g/mol. The presence of difluoromethoxy and fluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H19F3N4O2S |

| Molecular Weight | 448.5 g/mol |

| CAS Number | 1203348-00-8 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized that it may act on specific enzymes or receptors involved in cancer cell proliferation and survival. The thiazole moiety is known for its role in anticancer activity, while the piperazine ring can enhance bioavailability and receptor binding.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this one have shown cytotoxic effects against multiple cancer cell lines, including:

- HepG2 (liver cancer)

- MCF7 (breast cancer)

- A549 (lung cancer)

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of specific kinases involved in cell survival signaling .

Antioxidant Properties

In addition to anticancer effects, thiazole-based compounds have been reported to possess antioxidant activities. They can scavenge free radicals, reducing oxidative stress in cells. This property may contribute to their protective effects against radiation-induced damage and other oxidative stress-related conditions .

Antimicrobial Activity

Some studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens. Compounds containing thiazole rings have been noted for their efficacy against bacteria such as E. coli and S. aureus, as well as fungi like A. niger .

Case Studies

- Cytotoxicity Assay : A study assessed the cytotoxic effects of related thiazole compounds on several cancer cell lines using MTT assays. Results indicated that compounds with similar structural features showed IC50 values ranging from 0.1 µM to 2.5 µM against various cancer types, highlighting their potential as effective anticancer agents .

- Antioxidant Evaluation : In a separate study, thiazole derivatives were evaluated for their ability to scavenge DPPH radicals, demonstrating significant antioxidant activity compared to standard antioxidants .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. Research indicates that similar thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the nanomolar range against multiple cancer types, suggesting that this compound may possess comparable efficacy.

The proposed mechanism involves binding to specific sites on β-tubulin, disrupting microtubule dynamics, and leading to cell cycle arrest in the G2/M phase. This disruption is critical for inhibiting tumor growth and inducing apoptosis in cancer cells.

In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of several cancer cell lines, with notable efficacy against breast and colon cancer models.

Animal Models : In vivo studies using chick chorioallantoic membrane assays indicated that the compound significantly reduced angiogenesis and tumor growth without exhibiting substantial toxicity to the embryos.

Structure-Activity Relationship (SAR)

The presence of the difluoromethoxy group is believed to enhance lipophilicity and metabolic stability, contributing to the compound's biological activity. Comparative studies with analogs lacking this group showed diminished activity, underscoring its importance in maintaining therapeutic efficacy.

Case Studies

- In Vitro Studies : A study indicated that the compound inhibited cell proliferation in breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics.

- Animal Models : Research utilizing murine models demonstrated a marked decrease in tumor size following treatment with this compound compared to controls.

- Mechanistic Studies : Docking studies revealed potential binding sites on key proteins involved in cancer progression, suggesting avenues for further research into its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole and Piperazine Moieties

Several structurally related compounds have been synthesized and characterized (Table 1). For example:

- Compound 13d (): A piroxicam-derived thiazole with anti-HIV activity (EC₅₀ = 20–25 µM, SI > 26). Its piperazine-free structure highlights the importance of the thiazole ring in binding HIV integrase .

- Compound 4 (): A thiazole derivative with 4-chlorophenyl and fluorophenyl groups. Its planar conformation contrasts with the target compound’s difluoromethoxy substituent, which may introduce steric hindrance or altered electronic interactions .

- Compound 21 (): A thiophene-piperazine hybrid with a trifluoromethylphenyl group.

Fluorinated Substituents and Bioactivity

Fluorinated aromatic groups are critical for target engagement and metabolic stability:

- The 2-fluorophenyl group in the target compound mirrors substituents in ’s 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate, which showed enhanced crystallinity and solubility due to fluorine’s electronegativity .

Table 1: Structural and Functional Comparison of Selected Analogues

Q & A

Q. What synthetic routes are recommended for preparing (2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone?

The synthesis typically involves multi-step reactions:

- Thiazole Core Formation : React 4-(difluoromethoxy)aniline with a thiazole precursor (e.g., α-bromoketone) under reflux in ethanol to form the thiazole-amine intermediate. Yields vary (60–82%) depending on substituents and solvent polarity .

- Piperazine Coupling : Use a coupling agent (e.g., EDCI/HOBt) to react the thiazole intermediate with 4-(2-fluorophenyl)piperazine. Solvent choice (e.g., DCM or DMF) and temperature (room temp to 50°C) influence reaction efficiency .

- Purification : Column chromatography with gradients like EtOAc/petroleum ether (1:1) isolates the final product. Confirm purity via HPLC (>95%) .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

- NMR Spectroscopy : H and C NMR verify aromatic protons, piperazine methylene groups, and difluoromethoxy signals (e.g., F NMR for -OCFH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 483.1521) .

- X-ray Crystallography : Resolves stereochemistry and packing; similar compounds show monoclinic crystal systems (e.g., P2/c) with bond lengths matching DFT calculations .

Q. What safety protocols are advised for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and light .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 mins and seek medical help .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Q. How to resolve discrepancies in pharmacological activity data?

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted piperazine) that may antagonize target receptors .

- Stereochemical Effects : Chiral HPLC separates enantiomers; test individual isomers in bioassays to rule out off-target effects .

- Assay Conditions : Validate cell-based assays with positive controls (e.g., known kinase inhibitors) and adjust ATP concentrations to match physiological levels .

Q. What experimental design principles apply to stability studies?

- Accelerated Degradation : Expose the compound to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., hydrolyzed difluoromethoxy groups) .

- Photostability : Use UV light (320–400 nm) to assess aryl-thiazole ring stability; amber vials reduce photooxidation .

- pH Stability : Test solubility and degradation in buffers (pH 1–10) to simulate gastrointestinal and physiological environments .

Q. How to design a robust structure-activity relationship (SAR) study?

- Analog Synthesis : Replace difluoromethoxy with methoxy or trifluoromethoxy groups to assess electronic effects on target binding .

- Biological Testing : Use standardized assays (e.g., IC in enzyme inhibition) with triplicate measurements to ensure reproducibility .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with receptors like 5-HT or kinase domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.